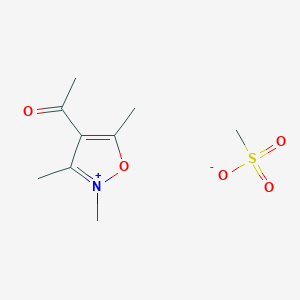
4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate typically involves the reaction of 2,3,5-trimethyl-1,2-oxazole with acetyl chloride in the presence of a base, followed by the addition of methanesulfonic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring.
Applications De Recherche Scientifique
4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can influence biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
92807-58-4 |
|---|---|
Formule moléculaire |
C9H15NO5S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
methanesulfonate;1-(2,3,5-trimethyl-1,2-oxazol-2-ium-4-yl)ethanone |
InChI |
InChI=1S/C8H12NO2.CH4O3S/c1-5-8(6(2)10)7(3)11-9(5)4;1-5(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
AAUZZNPCCWFPOJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=[N+](O1)C)C)C(=O)C.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
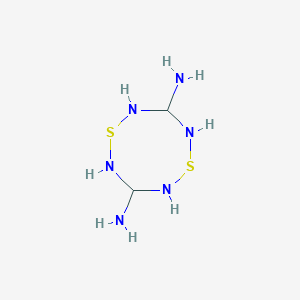

![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
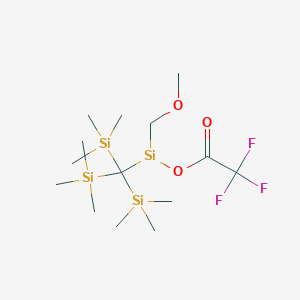
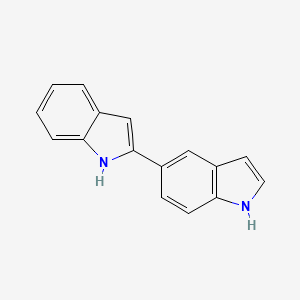
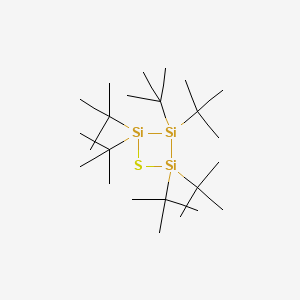
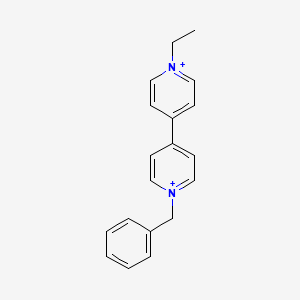
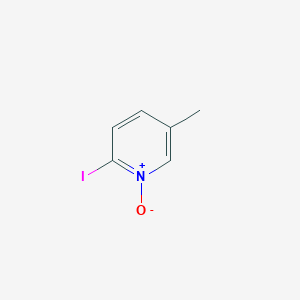
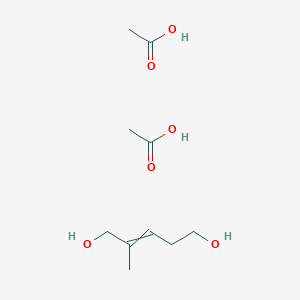
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
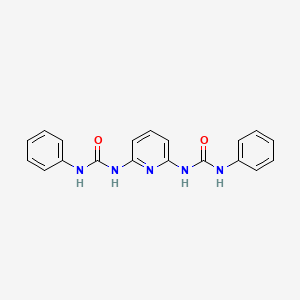
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
